4,4'-Bis(tosyloxy)biphenyl

Description

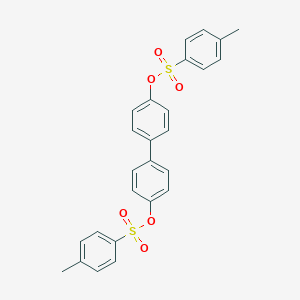

4,4'-Bis(tosyloxy)biphenyl is a biphenyl derivative functionalized with tosyloxy (–OTs) groups at both para positions. Tosyloxy groups (p-toluenesulfonate esters) are electron-withdrawing substituents known for their role as leaving groups in nucleophilic substitution reactions. For instance, compounds like 4,4'-bis(bromoacetyl)biphenyl () and 4,4'-bis(mercaptomethyl)biphenyl () share similar bis-substituted biphenyl frameworks, highlighting the versatility of biphenyl scaffolds in organic synthesis. The tosyloxy groups likely confer enhanced reactivity in cross-coupling reactions or polymer formation, though specific applications remain speculative based on the evidence.

Properties

Molecular Formula |

C26H22O6S2 |

|---|---|

Molecular Weight |

494.6g/mol |

IUPAC Name |

[4-[4-(4-methylphenyl)sulfonyloxyphenyl]phenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C26H22O6S2/c1-19-3-15-25(16-4-19)33(27,28)31-23-11-7-21(8-12-23)22-9-13-24(14-10-22)32-34(29,30)26-17-5-20(2)6-18-26/h3-18H,1-2H3 |

InChI Key |

XWGZJUPZSXWQMX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Bis(bromoacetyl)biphenyl (CAS 4072-67-7)

- Substituents : Bromoacetyl (–COCH2Br) groups.

- Synthesis: Prepared via bromination of 4,4'-diacetylbiphenyl using bromine in tetrahydrofuran/methanol ().

- Reactivity : Bromoacetyl groups act as electrophilic sites, enabling nucleophilic substitution or elimination reactions.

- Applications : Intermediate in synthesizing cross-linked polymers or pharmaceuticals.

4,4'-Bis(mercaptomethyl)biphenyl (CAS 43012-19-7)

- Substituents : Mercaptomethyl (–CH2SH) groups.

- Properties: Thiol groups facilitate metal coordination (e.g., gold or silver nanoparticles) and participation in thiol-ene click chemistry.

- Applications: Potential use in self-assembled monolayers (SAMs) or as a ligand in catalysis ().

4,4'-Bis(alkoxy/phenoxy-methyl)biphenyl

- Substituents: Ether (–O–) linkages (e.g., methoxy, butoxy, phenoxy).

- Synthesis: Williamson ether synthesis using 4,4'-bis(chloromethyl)biphenyl (BCMB) and alcohols/phenols ().

- Stability : Ether groups enhance hydrolytic stability compared to sulfonate esters.

- Applications : Liquid crystals or dielectric materials due to rigid biphenyl cores and flexible alkoxy chains.

4,4'-Bis(trimethylsilyloxy)biphenyl (CAS 1094-86-6)

- Substituents : Trimethylsilyloxy (–OSi(CH3)3) groups.

- Properties : Hydrophobic and thermally stable; silyl ethers are cleaved under acidic or fluoride conditions.

- Applications : Protecting groups in multistep syntheses or precursors for silicon-based materials ().

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Reactivity/Stability | Key Applications |

|---|---|---|---|---|

| 4,4'-Bis(tosyloxy)biphenyl | ~434 (estimated) | Tosyloxy (–OTs) | High reactivity in SN2 reactions | Polymer cross-linkers, intermediates |

| 4,4'-Bis(bromoacetyl)biphenyl | 396.08 | Bromoacetyl | Electrophilic substitution | Pharmaceutical intermediates |

| 4,4'-Bis(mercaptomethyl)biphenyl | 246.39 | Mercaptomethyl | Thiol-metal coordination | Catalysis, nanomaterials |

| 4,4'-Bis(methoxymethyl)biphenyl | ~298 (estimated) | Methoxymethyl | Hydrolytically stable | Liquid crystals, dielectrics |

Electronic and Thermal Properties

- Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy and bromoacetyl groups are electron-withdrawing, reducing the biphenyl core’s electron density and altering HOMO/LUMO levels. In contrast, alkoxy groups (e.g., methoxy) are electron-donating, enhancing hole-transport properties, as seen in carbazole-based biphenyls like CBP used in OLEDs ().

- Thermal Stability : Silyloxy and aryloxy derivatives exhibit higher thermal stability (e.g., 4,4'-bis(trimethylsilyloxy)biphenyl, ), making them suitable for high-temperature applications. Tosyloxy groups may decompose at elevated temperatures due to sulfonate ester lability.

Key Findings

Substituent-Driven Reactivity : Tosyloxy groups offer superior leaving-group ability compared to ethers or thiols, favoring nucleophilic substitutions.

Application Diversity: Alkoxy and carbazole derivatives dominate optoelectronics, while bromo/thiol analogs are pivotal in catalysis and nanomaterial synthesis.

Safety Profiles : Functional groups critically influence handling requirements, with halogenated compounds posing greater hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.